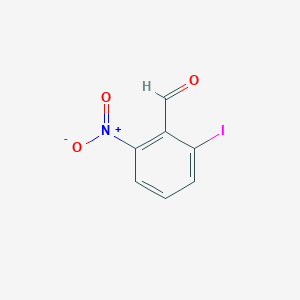
2-Iodo-6-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitrobenzaldehyde typically involves the nitration of 2-iodobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 2-Iodobenzaldehyde is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the sixth position of the benzene ring.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate in alkaline conditions, or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Iodo-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Iodo-6-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Iodo-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups. It serves as a probe to investigate the mechanisms of enzymatic transformations.
Industry: Used in the production of dyes, pigments, and other fine chemicals. Its reactivity makes it suitable for various industrial processes requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The iodine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent to the carbonyl carbon.
Comparaison Avec Des Composés Similaires
2-Iodo-6-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Iodo-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and applications due to the positional isomerism.
2-Chloro-6-nitrobenzaldehyde: Chlorine atom instead of iodine. The reactivity may differ due to the different halogen substituents.
2-Nitrobenzaldehyde: Lacks the iodine substituent. It is a simpler compound with different reactivity and applications.
The uniqueness of this compound lies in the combination of the iodine and nitro substituents, which impart distinct chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H4INO3 |
|---|---|
Poids moléculaire |
277.02 g/mol |
Nom IUPAC |
2-iodo-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4INO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H |
Clé InChI |
GMKNQBCILSZFJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
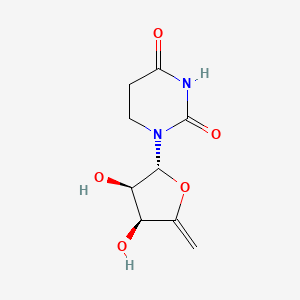
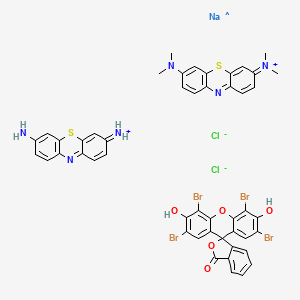
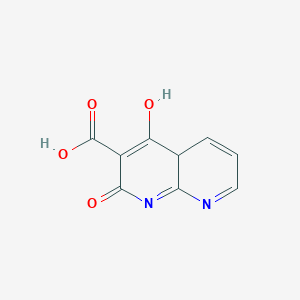

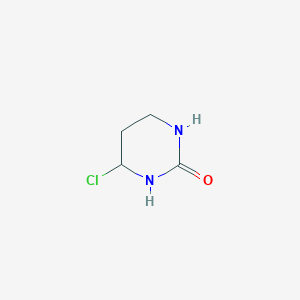
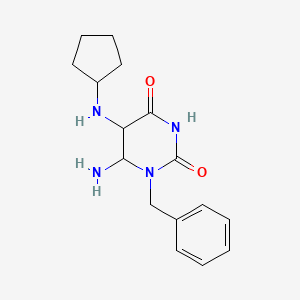
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)

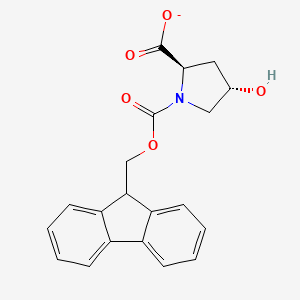

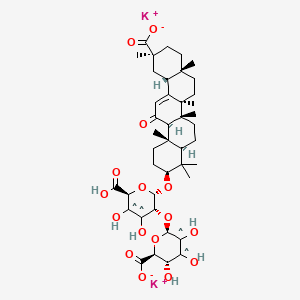
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)

